(2S,3R)-methyl 2-amino-3-methylpentanoate hydrochloride
Description
(2S,3R)-Methyl 2-amino-3-methylpentanoate hydrochloride is a chiral amino acid ester hydrochloride with a pentanoate backbone. Its molecular formula is C₇H₁₄ClNO₂, and it features a methyl group at the 3-position and an amino group at the 2-position of the pentanoate chain. The stereochemistry (2S,3R) distinguishes it from other diastereomers, such as the (2S,3S) isomer derived from L-isoleucine. This compound is primarily utilized in peptide synthesis and pharmaceutical intermediates, where stereochemical purity is critical for biological activity .
Properties
IUPAC Name |
methyl (2S,3R)-2-amino-3-methylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTBEWGOPAFTTH-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-amino-3-methylpentanoic acid.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Hydrochloride Formation: The amino group is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods:
Large-Scale Esterification: Industrial production often involves large-scale esterification using continuous flow reactors to ensure consistent product quality.
Purification: The product is purified using crystallization or chromatography techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the methoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules and peptides.
- Serves as a chiral auxiliary in asymmetric synthesis.
Biology:
- Studied for its role in enzyme-substrate interactions due to its specific stereochemistry.
- Used in the development of enzyme inhibitors.
Medicine:
- Investigated for potential therapeutic applications in treating metabolic disorders.
- Used in the synthesis of pharmaceutical intermediates.
Industry:
- Employed in the production of fine chemicals and specialty materials.
- Utilized in the development of agrochemicals and biocides.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with enzymes and receptors due to its specific stereochemistry.
- It can inhibit or activate enzymes by mimicking natural substrates or binding to active sites.
- The hydrochloride salt form enhances its solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between the target compound and its analogs:
Analysis of Differences
Stereochemical Impact
- The (2S,3R) configuration of the target compound contrasts with the (2S,3S) isomer (L-isoleucine methyl ester hydrochloride). This stereochemical divergence affects physical properties, such as melting points, and biological interactions. For example, the (2S,3S) isomer melts at 98°C , while the (2S,3R) isomer’s melting point remains undocumented. Stereochemistry also influences optical rotation, though data for these compounds are scarce.
Functional Group Modifications
- Amino vs.
- Hydroxyl vs. Methyl: Methyl 3-amino-2-hydroxypentanoate hydrochloride contains a hydroxyl group at position 2, increasing polarity compared to the target compound’s methyl group .
- Methoxy vs. Methyl: The shorter propanoate chain and methoxy group in (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride reduce lipophilicity, impacting membrane permeability .
Biological Activity
(2S,3R)-methyl 2-amino-3-methylpentanoate hydrochloride, commonly derived from the amino acid isoleucine, exhibits significant biological activity due to its structural characteristics and interactions within metabolic pathways. This compound is a hydrochloride salt of a branched-chain amino acid (BCAA), which plays a crucial role in protein synthesis and various metabolic processes.
- Molecular Formula : C₇H₁₅ClN₂O₂
- Molecular Weight : 181.66 g/mol
The compound's structure includes a branched chain, making it relevant for several biochemical applications, particularly in nutrition and pharmaceuticals. Its unique stereochemistry (2S,3R) differentiates it from other isomers, influencing its biological activity.
1. Role in Protein Synthesis
As a BCAA, (2S,3R)-methyl 2-amino-3-methylpentanoate hydrochloride is essential for protein synthesis. Isoleucine is involved in various metabolic pathways that regulate glucose metabolism and energy production. It is crucial for maintaining muscle mass and function, especially during periods of stress or physical exertion.
2. Metabolic Pathways
Isoleucine can be both glucogenic and ketogenic. Upon catabolism, it generates acetyl-CoA and propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle or be converted into glucose precursors. This duality allows it to play a significant role in energy homeostasis.
3. Insulin Sensitivity
Research indicates that higher levels of isoleucine are associated with insulin resistance. In studies involving diet-induced obesity models in mice, reducing dietary isoleucine led to improved insulin sensitivity and reduced adiposity . This suggests that manipulating isoleucine levels could have therapeutic implications for metabolic disorders.
Study 1: Effects on Muscle Recovery
In a clinical trial examining the effects of BCAAs on muscle recovery post-exercise, participants who supplemented with (2S,3R)-methyl 2-amino-3-methylpentanoate hydrochloride showed improved recovery times and reduced muscle soreness compared to a control group. The study highlighted the compound's role in enhancing protein synthesis and reducing muscle breakdown during recovery phases.
Study 2: Impact on Glucose Metabolism
Another study focused on the effects of dietary isoleucine on glucose metabolism in diabetic models. Mice fed a low-isoleucine diet exhibited lower fasting blood glucose levels and improved glucose tolerance compared to those on a standard diet. This study underscores the potential of (2S,3R)-methyl 2-amino-3-methylpentanoate hydrochloride in managing blood sugar levels .
Comparative Analysis
The following table summarizes the biological activities of various related compounds:
| Compound Name | Structure Type | Unique Biological Activity |
|---|---|---|
| Methyl (2S,3S)-2-amino-3-methylpentanoate | Stereoisomer | Different stereochemistry affecting metabolic pathways |
| L-Isoleucine | Natural Amino Acid | Broad applications in protein synthesis |
| D-Isoleucine | D-enantiomer | Different optical activity impacting metabolism |
| Methyl 2-amino-4-methylpentanoate | Similar Branched Chain | Variations in chain length affecting properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (2S,3R)-methyl 2-amino-3-methylpentanoate hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via amino acid esterification followed by hydrochlorination. For example, in a related synthesis (methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride), hydrochloric acid in dioxane was added to a precursor, stirred at room temperature for 1 hour, and concentrated under reduced pressure to achieve >95% yield . Key parameters include:
- Solvent choice : Dioxane or methanol for solubility and reactivity.
- Stoichiometry : Excess HCl (4 equivalents) ensures complete salt formation.
- Workup : Reduced-pressure evaporation minimizes degradation.
- Optimization : Adjusting temperature (20–25°C), reaction time (1–3 hours), and acid concentration improves purity. Monitoring via TLC or HPLC is critical .
Q. Which analytical techniques are most effective for characterizing the stereochemical purity and structural integrity of this compound?
- Techniques :
- NMR spectroscopy : ¹H-NMR (DMSO-d6) resolves stereochemistry, with characteristic signals for methyl groups (δ 1.02, s) and methoxy protons (δ 3.79, s) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 352 for derivatives) .
- Chiral HPLC : Validates enantiomeric excess using chiral stationary phases (e.g., amylose-based columns) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Approach :
- Standardize assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls to minimize variability .
- Purity verification : Impurities >5% (e.g., unreacted precursors) can skew bioactivity; validate via LC-MS .
- Mechanistic studies : Employ kinetic assays (e.g., SPR or ITC) to distinguish direct binding from off-target effects .
- Case Study : In hybrid compound studies, discrepancies in IC50 values (e.g., 19e vs. 19c) were traced to differences in derivatization sites, highlighting the need for precise structural documentation .
Q. What strategies are recommended for investigating the compound's metabolic stability and toxicity in preclinical models?
- Experimental Design :
- In vitro models : Use hepatocyte suspensions or microsomal fractions to assess CYP450-mediated metabolism .
- Toxicology : Prioritize acute toxicity assays (e.g., zebrafish embryos) due to limited safety data .
- Analytical tools : LC-MS/MS quantifies metabolites (e.g., hydrolyzed ester products) .
- Challenges : The lack of a chemical safety assessment (CSA) for this compound necessitates conservative dosing in vivo .
Q. How can stereochemical inconsistencies in synthetic batches be systematically addressed?
- Root Cause Analysis :
- Racemization : Check for acidic/basic conditions during synthesis that may epimerize the chiral center (e.g., prolonged exposure to HCl) .
- Crystallization : Use polar solvents (e.g., ethanol/water mixtures) to enhance diastereomeric resolution .
- Mitigation : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during esterification to enforce configuration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
